molecular formula C13H15ClN4O B7560048 N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide

N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide

Cat. No. B7560048
M. Wt: 278.74 g/mol
InChI Key: HOHYQMBDRGGUBE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme aminopeptidase N (APN), which plays a crucial role in the metabolism of neuropeptides and neurotransmitters. In

Mechanism of Action

N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of APN, which is a membrane-bound metalloprotease that cleaves peptides and proteins at the amino terminus. APN is widely expressed in the brain and is involved in the metabolism of various neuropeptides and neurotransmitters, including enkephalins, substance P, and angiotensin II. By inhibiting APN, N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide can increase the levels of these peptides and neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA activity and neuropeptide metabolism, N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has also been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the cognitive-enhancing and neuroprotective properties of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide is its high potency and selectivity for APN inhibition. This allows for precise modulation of neuropeptide and neurotransmitter metabolism in the brain, which may be useful for studying the role of these molecules in various physiological and pathological processes. However, the high potency of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide also poses a challenge for dosing and toxicity studies, as even small variations in dose can have significant effects on APN activity and peptide metabolism.

Future Directions

Future research on N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide may focus on exploring its therapeutic potential in various neurological disorders, including addiction, epilepsy, and depression. Additionally, further studies may investigate the molecular mechanisms underlying the effects of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide on neurotransmitter systems and BDNF expression. Finally, the development of more selective and less toxic APN inhibitors may provide new insights into the role of neuropeptide and neurotransmitter metabolism in the brain.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide involves the reaction of 1-boc-piperazine with 2-chlorobenzonitrile, followed by deprotection of the Boc group with trifluoroacetic acid and subsequent reaction with cyanomethyl magnesium bromide. The resulting product is then treated with ammonium chloride to obtain N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide in high yield and purity.

Scientific Research Applications

N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and depression. In preclinical studies, N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This effect may contribute to the anxiolytic and anticonvulsant properties of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c14-11-3-1-2-4-12(11)16-13(19)18-9-7-17(6-5-15)8-10-18/h1-4H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYQMBDRGGUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide

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